molecular formula C20H17NO2 B12046463 2,6-Dip-tolylpyridine-4-carboxylic acid

2,6-Dip-tolylpyridine-4-carboxylic acid

Cat. No.: B12046463
M. Wt: 303.4 g/mol
InChI Key: XLAPFZONUWXNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dip-tolylpyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C20H17NO2 and a molecular weight of 303.36 g/mol . This compound is characterized by the presence of two p-tolyl groups attached to a pyridine ring, with a carboxylic acid functional group at the 4-position. It is a solid at room temperature and has a melting point of 287-291°C .

Preparation Methods

The synthesis of 2,6-Dip-tolylpyridine-4-carboxylic acid typically involves the reaction of 2,6-dip-tolylpyridine with a suitable carboxylating agent. One common method is the use of carbon dioxide in the presence of a base, such as potassium carbonate, under high pressure and temperature conditions. The reaction can be represented as follows:

2,6-Dip-tolylpyridine+CO22,6-Dip-tolylpyridine-4-carboxylic acid\text{2,6-Dip-tolylpyridine} + \text{CO}_2 \rightarrow \text{this compound} 2,6-Dip-tolylpyridine+CO2​→2,6-Dip-tolylpyridine-4-carboxylic acid

Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. specific details on large-scale production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

2,6-Dip-tolylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dip-tolylpyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dip-tolylpyridine-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert its effects.

Comparison with Similar Compounds

2,6-Dip-tolylpyridine-4-carboxylic acid can be compared with other similar compounds, such as:

  • 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid
  • 2-Chloro-6-p-tolylpyridine-4-carboxylic acid
  • 2-(4-Bromophenyl)-6-p-tolylpyridine-4-carboxylic acid
  • 2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-carboxylic acid
  • 2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid

These compounds share a similar pyridine core structure but differ in the substituents attached to the aromatic rings. The presence of different substituents can significantly influence their chemical properties and reactivity, making each compound unique in its applications and behavior.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical interactions. Ongoing research continues to uncover new uses and potential benefits of this compound in various fields.

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2,6-bis(4-methylphenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C20H17NO2/c1-13-3-7-15(8-4-13)18-11-17(20(22)23)12-19(21-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H,22,23)

InChI Key

XLAPFZONUWXNDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.